3-(2-Chloro-6-fluorophenyl)-2-methylpropanoic acid
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Overview
Description
3-(2-Chloro-6-fluorophenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Cyclization: The oxime is then cyclized to form 2-chloro-6-fluoro-N-hydroxybenzimidoyl chloride using pyridine and N-chlorosuccinimide.
Final Product: The intermediate is reacted with methyl acetoacetate in the presence of triethylamine and ethanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid: Similar in structure but contains an isoxazole ring.
2-Chloro-6-fluorophenylboronic acid: Contains a boronic acid group instead of a propanoic acid group.
Uniqueness
3-(2-Chloro-6-fluorophenyl)-2-methylpropanoic acid is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10ClFO2 |
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Molecular Weight |
216.63 g/mol |
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10ClFO2/c1-6(10(13)14)5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H,13,14) |
InChI Key |
GSNYSUXEMOLMAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CC=C1Cl)F)C(=O)O |
Origin of Product |
United States |
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